Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO4S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted pyridine derivatives.
Scientific Research Applications
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activities and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Dimethyl pyridine-2,6-dicarboxylate: Differs in the position of the carboxylate groups, leading to different chemical and biological properties.
Uniqueness
Dimethyl 6-(methylsulfanyl)pyridine-2,3-dicarboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
828276-45-5 |
---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
dimethyl 6-methylsulfanylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H11NO4S/c1-14-9(12)6-4-5-7(16-3)11-8(6)10(13)15-2/h4-5H,1-3H3 |
InChI Key |
ARSJYMGOHWLPCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.